2-Chloro-5-formylthiophene-3-carboxylic acid
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Overview
Description
2-Chloro-5-formylthiophene-3-carboxylic acid: is an organic compound with the molecular formula C6H3ClO3S and a molecular weight of 190.61 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a chloro group at the 2-position, a formyl group at the 5-position, and a carboxylic acid group at the 3-position of the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylthiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes the chlorination of 3-thiophenecarboxylic acid, followed by formylation using Vilsmeier-Haack reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 2-Chloro-5-formylthiophene-3-carboxylic acid can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Chloro-5-carboxythiophene-3-carboxylic acid.
Reduction: 2-Chloro-5-hydroxymethylthiophene-3-carboxylic acid.
Substitution: 2-Amino-5-formylthiophene-3-carboxylic acid or 2-Thiol-5-formylthiophene-3-carboxylic acid.
Scientific Research Applications
Chemistry: 2-Chloro-5-formylthiophene-3-carboxylic acid is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-5-formylthiophene-3-carboxylic acid is primarily based on its ability to undergo various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the chloro group can be involved in nucleophilic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in synthetic chemistry and potential pharmaceutical applications .
Comparison with Similar Compounds
- 2-Chlorothiophene-3-carboxylic acid
- 5-Formylthiophene-3-carboxylic acid
- 2-Chloro-3-thiophenecarboxylic acid
Comparison: 2-Chloro-5-formylthiophene-3-carboxylic acid is unique due to the presence of both a chloro group and a formyl group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, 2-Chlorothiophene-3-carboxylic acid lacks the formyl group, which limits its reactivity in certain nucleophilic addition reactions. Similarly, 5-Formylthiophene-3-carboxylic acid lacks the chloro group, affecting its potential for substitution reactions .
Properties
IUPAC Name |
2-chloro-5-formylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-5-4(6(9)10)1-3(2-8)11-5/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFXZLGOEAUBJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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